molecular formula C19H20BrNO2 B8538720 benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B8538720
M. Wt: 374.3 g/mol
InChI Key: JVEFLZRXBZVTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves the reaction of 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid: Similar structure but lacks the benzyl ester group.

    3,3-Dimethyl-1,4-dihydroisoquinoline: Lacks the bromine and carboxylate groups.

    N-alkylated 3,4-dihydroisoquinolinones: Similar core structure but different substituents.

Uniqueness

Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to the presence of both the benzyl ester and bromine substituents, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C19H20BrNO2/c1-19(2)11-16-15(9-6-10-17(16)20)12-21(19)18(22)23-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3

InChI Key

JVEFLZRXBZVTHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1C(=O)OCC3=CC=CC=C3)C=CC=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.